Product packaging for Methylprednisolone Acetate(Cat. No.:CAS No. 53-36-1)

Methylprednisolone Acetate

Cat. No.: B1676477
CAS No.: 53-36-1
M. Wt: 416.5 g/mol
InChI Key: PLBHSZGDDKCEHR-LFYFAGGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylprednisolone Acetate (CAS 53-36-1) is a synthetic corticosteroid ester that acts as a potent glucocorticoid receptor agonist . With a molecular formula of C 24 H 32 O 6 and a molecular weight of 416.51 g/mol, it serves as a key research compound in studying inflammatory and immune responses . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this compound is widely used to investigate the mechanisms of glucocorticoid action. Its core research value lies in its function as a prodrug for 6α-methylprednisolone, to which it is converted in the body, and its depot formulation properties, which provide a sustained release of the active compound . This makes it a valuable tool for modeling prolonged glucocorticoid exposure and studying the downstream genomic and non-genomic effects. The mechanism of action of this compound involves passive diffusion across the cell membrane and high-affinity binding to cytoplasmic glucocorticoid receptors . This receptor-steroid complex translocates to the nucleus, where it modulates gene transcription by binding to Glucocorticoid Response Elements (GREs) . This genomic action leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), and the downregulation of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α . Additionally, it exhibits non-genomic effects, such as inhibiting phospholipase A2 and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of prostaglandins and leukotrienes . Researchers utilize this compound to study its broad immunosuppressive effects, including the inhibition of neutrophil migration, reduction of T-lymphocyte proliferation, and impairment of macrophage function . When handling this product, please note that it is typically supplied as a white to light yellow powder or crystal . It is recommended to store the compound refrigerated (0-10°C) and protect it from heat .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O6 B1676477 Methylprednisolone Acetate CAS No. 53-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHSZGDDKCEHR-LFYFAGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023302
Record name Methylprednisolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-36-1
Record name Methylprednisolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylprednisolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylprednisolone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation

The journey of methylprednisolone (B1676475) acetate's action begins with its passive diffusion across the cell membrane and its subsequent binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.govnih.gov In its inactive state, the GR resides primarily in the cytoplasm, as part of a large multiprotein complex that includes heat shock proteins (hsp90), which maintain the receptor in a conformation that is optimal for ligand binding. nih.govnih.gov

Cytoplasmic Receptor Interaction

Upon entering the cell, methylprednisolone acetate (B1210297) binds with high affinity to the ligand-binding domain of the cytoplasmic GR. patsnap.compatsnap.com This binding event triggers a conformational change in the receptor protein, leading to the dissociation of the associated heat shock proteins and other chaperone molecules. nih.govresearchgate.net This unmasking of the receptor is a critical step that prepares it for the next stage of its journey.

Nuclear Translocation of Receptor-Steroid Complex

Once the heat shock proteins have dissociated, the activated methylprednisolone acetate-GR complex exposes nuclear localization signals. nih.gov These signals facilitate the active transport of the complex from the cytoplasm into the nucleus through the nuclear pore complex. nih.govpatsnap.compatsnap.com This translocation is an energy-dependent process that concentrates the activated receptors within the nucleus, where they can directly influence gene transcription. nih.gov

Glucocorticoid Response Element (GRE) Interaction and Gene Transcription Modulation

Inside the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. nih.govresearchgate.net It binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. nih.govpatsnap.compatsnap.com The binding of the receptor-steroid complex to GREs can either enhance or suppress the transcription of these genes, a process referred to as transactivation or transrepression, respectively. nih.gov This modulation of gene expression is the fundamental mechanism by which this compound exerts its wide-ranging effects. patsnap.com

Genomic Mechanisms of Anti-inflammatory and Immunosuppressive Effects

The therapeutic benefits of this compound are largely attributable to its ability to alter the expression of genes involved in the inflammatory and immune responses. This is achieved through the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Upregulation of Anti-inflammatory Protein Expression (e.g., Lipocortin-1/Annexin (B1180172) A1, IκB-α)

One of the key anti-inflammatory actions of this compound is the induction of lipocortin-1, also known as annexin A1. patsnap.comnih.govnih.gov Research has shown that methylprednisolone upregulates the expression of annexin A1 in various cell types, including bronchial epithelial cells. nih.govnih.gov Annexin A1 plays a crucial role in inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com

Furthermore, glucocorticoids can increase the synthesis of IκB-α, an inhibitor of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). embopress.org By upregulating IκB-α, this compound can sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes. embopress.org However, it is also noted that the repression of NF-κB activity by glucocorticoids can occur through mechanisms independent of IκB-α synthesis. embopress.org

Upregulated Anti-inflammatory ProteinsMechanism of Action
Lipocortin-1 (Annexin A1) Inhibits phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes. patsnap.compatsnap.com
IκB-α Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation. embopress.org

Downregulation of Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines, Adhesion Molecules)

A significant component of this compound's immunosuppressive and anti-inflammatory effects is its ability to repress the expression of a wide range of pro-inflammatory genes. patsnap.com This includes the downregulation of key cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). patsnap.compatsnap.comnih.gov Studies have demonstrated that methylprednisolone can reduce the expression of TNF-α and the activity of NF-κB, a critical transcription factor for many pro-inflammatory genes. nih.gov In patients undergoing cardiopulmonary bypass, low-dose methylprednisolone has been shown to suppress the increase in serum IL-6 levels. nih.gov

In addition to cytokines, this compound also downregulates the expression of chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation. patsnap.com Furthermore, it can reduce the expression of adhesion molecules on both leukocytes and endothelial cells. nih.govnih.gov This inhibition of adhesion molecule expression interferes with the trafficking of immune cells to inflamed tissues, thereby dampening the inflammatory response. nih.gov Research in patients with multiple sclerosis has shown that high-dose methylprednisolone can reduce the expression of adhesion molecules on mononuclear cells in both the blood and cerebrospinal fluid. nih.gov

Downregulated Pro-inflammatory MoleculesFunction
Cytokines (e.g., TNF-α, IL-1, IL-6) Mediate and amplify the inflammatory response. patsnap.compatsnap.com
Chemokines Recruit inflammatory cells to the site of inflammation. patsnap.com
Adhesion Molecules Mediate the attachment and migration of leukocytes to inflamed tissues. nih.govnih.gov

Inhibition of Transcription Factor Activity (e.g., NF-κB, AP-1)

This compound exerts significant anti-inflammatory and immunosuppressive effects by modulating the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes involved in the inflammatory cascade.

The primary mechanism by which methylprednisolone inhibits NF-κB is through the induction of its inhibitory protein, IκBα. nih.gov After diffusing across the cell membrane, methylprednisolone binds to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the gene expression of IκBα. nih.govcancer.gov The newly synthesized IκBα protein traps activated NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov This inhibitory action down-regulates the production of inflammatory mediators such as cytokines (e.g., IL-1, IL-6), adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS). cancer.govnih.gov

Research has demonstrated this effect in various models. For instance, in a rat model of spinal cord injury, methylprednisolone administered post-injury significantly reduced the binding activity of NF-κB, which was associated with a decrease in the expression of the pro-inflammatory cytokine TNF-alpha. nih.gov Similarly, studies on activated CD4+ T cells have shown that methylprednisolone can inhibit the increased expression of NF-κB induced by toll-like receptor (TLR) ligands. nih.gov

The effect of methylprednisolone on AP-1 is less direct. While glucocorticoids are known to interact with and repress AP-1 activity, some studies indicate that methylprednisolone may not affect the expression of AP-1 in certain cell types, such as activated CD4+ T cells, even while it inhibits NF-κB. nih.gov The interaction between glucocorticoid receptors and AP-1 can lead to mutual repression, a key mechanism for the anti-inflammatory effects of glucocorticoids. mdpi.com

Table 1: Effect of Methylprednisolone on Transcription Factor Activity in a Spinal Cord Injury Model

ParameterControl (Injured)Methylprednisolone TreatedPercentage Reduction
TNF-alpha Expression 4.5-fold increase55% reduction vs. control55%
NF-κB Binding Activity 3.9-fold increaseSignificant reductionNot specified
Data derived from a study on a rat spinal cord injury model. nih.gov

Modulation of Immune Cell Function and Distribution

This compound profoundly alters the function and trafficking of immune cells, which is central to its immunosuppressive and anti-inflammatory properties. patsnap.comwjgnet.com These effects involve both genomic and non-genomic pathways and lead to a significant redistribution of circulating leukocytes. wjgnet.com

Methylprednisolone administration causes marked and rapid changes in the number of circulating leukocytes. A characteristic effect is an increase in the number of circulating neutrophils (granulocytosis). nih.govwjgnet.comahajournals.org This is attributed to several factors, including an accelerated release of neutrophils from the bone marrow, a prolonged survival time in circulation, and, crucially, a decreased migration of neutrophils from the bloodstream into sites of inflammation. patsnap.comahajournals.org

Conversely, methylprednisolone induces a sharp decrease in the numbers of circulating lymphocytes (lymphopenia), eosinophils, and monocytes. nih.govwjgnet.comnih.gov This is not due to cell destruction but rather a redistribution of these cells out of the vascular space and into other compartments, such as lymphoid tissue, the spleen, and bone marrow. nih.gov The effect on lymphocyte trafficking is particularly significant, with T-lymphocytes being more affected than B-lymphocytes. nih.gov This sequestration of lymphocytes prevents their accumulation at inflammatory sites.

Studies have shown that intravenous methylprednisolone can alter the expression of adhesion molecules on monocytes, which may limit their recruitment to areas of tissue damage. nih.gov For example, treatment has been shown to decrease the expression of Mac-1 and VLA-4 on monocytes within hours. nih.gov

Table 2: Effects of Intravenous Methylprednisolone (IVMP) on Circulating Leukocyte Counts

Cell TypeEffect at 6 Hours Post-TreatmentReturn to Baseline
Neutrophils Marked increase48 hours
Lymphocytes Marked decrease24 to 48 hours
Monocytes Marked decrease24 to 48 hours
Eosinophils DecreaseNot specified
Basophils DecreaseNot specified
Data compiled from studies on the effects of glucocorticoids on leukocyte kinetics. wjgnet.comahajournals.orgnih.gov

Methylprednisolone significantly impairs the function of T-lymphocytes, a cornerstone of its immunosuppressive activity. It inhibits cell-mediated immunologic functions that are dependent on these cells. nih.gov The mechanisms are multifaceted and include the inhibition of T-cell proliferation and activation. patsnap.com

Glucocorticoids can suppress the production of key cytokines necessary for T-cell activation and proliferation, such as Interleukin-2 (IL-2). cancer.gov By binding to glucocorticoid response elements in the promoter regions of cytokine genes, the activated glucocorticoid receptor complex can downregulate their transcription. patsnap.com

Furthermore, methylprednisolone has been shown to reduce the survival of activated CD4+ T cells. nih.gov Research indicates that while TLR ligands can promote the survival of these cells, methylprednisolone can inhibit this effect. nih.gov This pro-apoptotic effect on activated T-cells helps to resolve inflammation and suppress immune responses. nih.gov While high doses can induce T-cell apoptosis, B-cell functions, including antibody production, are generally preserved. nih.gov

Modulation of Macrophage and Antigen-Presenting Cell Function

This compound significantly impairs the function of macrophages and other antigen-presenting cells (APCs), which are critical for initiating and propagating adaptive immune responses. patsnap.comfrontiersin.org Macrophages, dendritic cells, and B cells are professional APCs that process and present antigens to T-lymphocytes, a crucial step in T-cell activation. wikipedia.org

Glucocorticoids like methylprednisolone impede these functions through several mechanisms. They are known to down-regulate the expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of macrophages. frontiersin.org This reduction in MHC class II molecules limits the ability of APCs to present antigens to helper T-cells, thereby dampening the subsequent T-cell-mediated immune response. frontiersin.org

Furthermore, methylprednisolone suppresses the production of essential pro-inflammatory cytokines and mediators by these cells. By inhibiting transcription factors such as nuclear factor-kappa-B (NF-κB), it blocks the synthesis of cytokines including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comcancer.gov It also inhibits the synthesis of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov The compound also affects co-stimulatory molecules, such as the B7 complex, which are necessary for the effective activation of T-cells. frontiersin.org By limiting the expression of these critical signaling molecules, methylprednisolone further disrupts the communication between APCs and T-cells, leading to a broad immunosuppressive effect. patsnap.com

Table 1: Effects of this compound on Macrophage and APC Function

Molecular Target Effect of this compound Consequence on Immune Function
MHC Class II Molecules Down-regulation of surface expression frontiersin.org Reduced antigen presentation to helper T-cells
Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Down-regulation of gene expression patsnap.comcancer.gov Decreased inflammation and T-cell activation
Co-stimulatory Molecules (e.g., B7 complex) Reduced expression frontiersin.org Impaired T-cell activation and proliferation

Induction of Activated Immune Cell Apoptosis

A key component of the immunosuppressive action of methylprednisolone involves the induction of apoptosis, or programmed cell death, in activated immune cells. selleckchem.com This mechanism is particularly effective in eliminating populations of lymphocytes that drive inflammatory and autoimmune processes. High-dose glucocorticoid therapy has been shown to be a potent inducer of leukocyte apoptosis. researcher.life

Research involving patients treated with high-dose intravenous methylprednisolone has demonstrated a significant increase in the apoptosis of peripheral blood leukocytes. researcher.life This effect is not uniform across all immune cell types. Studies have shown that apoptosis predominantly affects T-lymphocytes, with a marked impact on CD4+ helper T-cells. researcher.life In contrast, other cell populations like Natural Killer (NK) cells show a relative increase after glucocorticoid therapy without a corresponding change in their rate of apoptosis. researcher.life

The induction of apoptosis contributes to the down-regulation of T-cell activity, which is crucial for terminating inflammation. researcher.life Following treatment, the production of T-cell-derived cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and TNF-α is significantly reduced. researcher.life While the precise molecular cascade can vary, glucocorticoids are known to influence the expression of pro- and anti-apoptotic proteins from the Bcl-2 family, although some studies suggest the primary effect may not be through significant modification of Bcl-2 expression itself. researcher.lifewaocp.org Other pathways, such as the JAK/STAT pathway, have also been implicated in methylprednisolone-induced apoptosis in certain cell lines. citeab.com

| Natural Killer (NK) Cells | Relative increase in cell numbers; no significant change in apoptosis rate | researcher.life |

Pharmacological Profile and Biotransformation

Pharmacodynamics: Potency and Systemic Effects

Methylprednisolone (B1676475), the active form of methylprednisolone acetate (B1210297), is a derivative of prednisolone (B192156) and exhibits a higher potency than its parent compound, prednisone. drugbank.comnih.gov The systemic effects of methylprednisolone are mediated through its interaction with glucocorticoid receptors. patsnap.com Upon entering a target cell, the molecule diffuses across the cell membrane and binds with high affinity to specific cytoplasmic glucocorticoid receptors. patsnap.com This binding event triggers a conformational change in the receptor-steroid complex, allowing it to translocate into the cell nucleus. patsnap.com

Within the nucleus, the complex modulates the expression of specific genes by binding to glucocorticoid response elements. This interaction leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. drugbank.com The broad immunosuppressive and anti-inflammatory effects stem from its ability to affect the function and distribution of various immune cells; it inhibits the migration of neutrophils to inflammation sites, reduces the proliferation of T-lymphocytes, and impairs the function of macrophages and other antigen-presenting cells. patsnap.com The clinical efficacy of the drug is dependent on both its pharmacokinetic properties and its pharmacodynamic parameters, such as the concentration required to produce the half-maximal effect, which together determine the intensity and duration of its action. drugbank.com

Pharmacokinetics: Absorption and Distribution Characteristics

Methylprednisolone acetate is designed for slow absorption from the injection site, providing a prolonged duration of action. wikipedia.orgpatsnap.com This characteristic makes it suitable for conditions that require sustained anti-inflammatory effects. patsnap.com

Once the active metabolite, methylprednisolone, is released into circulation, it exhibits moderate distribution into tissue spaces. drugbank.comnih.gov The volume of distribution at steady state (Vss) has been determined to be approximately 1.4 L/kg. drugbank.comnih.gov Methylprednisolone demonstrates linear plasma protein binding, averaging 77%, primarily to albumin. drugbank.comnih.govnih.gov This linear binding means that the fraction of unbound, active drug remains constant regardless of the plasma concentration. nih.gov

ParameterValueReference
Average Volume of Distribution (Vd)1.4 L/kg drugbank.comnih.gov
Plasma Protein Binding~77% drugbank.comnih.gov

Biotransformation Pathways and Metabolite Formation (Prodrug Hydrolysis)

This compound is a prodrug, meaning it is administered in an inactive form and must undergo metabolic conversion to its pharmacologically active form, methylprednisolone. patsnap.com This biotransformation occurs via hydrolysis of the acetate ester. patsnap.comnih.gov Studies have shown that after oral administration of this compound, only the active methylprednisolone (alcohol form) is detected in plasma samples. nih.govresearchgate.net This indicates that the hydrolysis occurs either during absorption through the gastrointestinal membrane or during the first pass through the liver. nih.govresearchgate.net

The active methylprednisolone then undergoes further hepatic metabolism. nih.gov This process includes a reversible metabolism step with methylprednisone. researchgate.net The primary metabolites produced are inactive compounds, including 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov The metabolism is predominantly carried out in the liver by cytochrome P450 3A (CYP3A) isoenzymes. nih.gov

Elimination Pathways and Clearance Mechanisms

The elimination of methylprednisolone from the body is characterized by a relatively short half-life and is dose-independent. drugbank.comnih.gov The terminal half-life of methylprednisolone is approximately 2.5 to 3.5 hours. drugs.com Consequently, the drug is typically cleared from the system in about 13 to 20 hours. drugs.com

The mean plasma clearance of methylprednisolone is approximately 337 mL/h/kg, a rate that remains independent of the administered dose. drugbank.comnih.gov The primary route of elimination is through hepatic metabolism, followed by the renal excretion of the resulting inactive metabolites. drugbank.com A very small fraction of the active drug is excreted unchanged in the urine. nih.gov

ParameterValueReference
Elimination Half-Life~2.5 - 3.5 hours drugs.com
Mean Plasma Clearance~337 mL/h/kg drugbank.comnih.gov

Advanced Research in Mechanism Based Adverse Effects

Endocrine System Perturbations

The endocrine system is particularly susceptible to the influence of exogenous glucocorticoids like methylprednisolone (B1676475) acetate (B1210297). Its powerful effects can alter the delicate balance of hormonal axes and metabolic pathways, leading to significant systemic perturbations.

Administration of methylprednisolone acetate can suppress the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's central stress response system. This suppression is a direct consequence of the negative feedback mechanism that glucocorticoids exert on the hypothalamus and the anterior pituitary gland.

Exogenous glucocorticoids mimic the action of endogenous cortisol, signaling to the hypothalamus to decrease the production and release of corticotropin-releasing hormone (CRH). droracle.airesearchgate.net Reduced CRH stimulation of the pituitary gland, in turn, leads to a decrease in the synthesis and secretion of adrenocorticotropic hormone (ACTH). droracle.airesearchgate.net This dual inhibition at both the hypothalamic and pituitary levels effectively dampens the entire axis.

With diminished ACTH stimulation, the adrenal cortex reduces its production of endogenous cortisol. oup.com Prolonged suppression from chronic this compound exposure can lead to the atrophy of cortisol-producing cells in the adrenal glands, impairing the body's ability to mount its own steroid response to stress. patsnap.com This state, known as tertiary adrenal insufficiency, is a significant clinical concern following the withdrawal of long-term glucocorticoid therapy. e-enm.orgpharmrep.org

Table 1: Mechanistic Overview of this compound-Induced HPA Axis Suppression
ComponentMechanism of ActionPrimary Outcome
HypothalamusBinds to glucocorticoid receptors, inhibiting the synthesis and release of Corticotropin-Releasing Hormone (CRH).Reduced signaling to the pituitary gland.
Pituitary GlandInhibits corticotroph cells, decreasing the synthesis and secretion of Adrenocorticotropic Hormone (ACTH).Reduced stimulation of the adrenal cortex.
Adrenal GlandsDecreased ACTH stimulation leads to reduced endogenous cortisol production and potential cellular atrophy.Impaired ability to respond to stress.

This compound profoundly impacts glucose metabolism, often leading to hyperglycemia. nih.gove-enm.org This occurs through a multi-faceted mechanism involving increased glucose production, reduced peripheral glucose uptake, and impaired insulin (B600854) secretion. droracle.aipharmrep.orgresearchgate.net

Increased Hepatic Gluconeogenesis : this compound stimulates the liver to produce more glucose. e-enm.orgnih.govresearchgate.net It achieves this by upregulating the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. nih.govplos.org By promoting the transcription of genes involved in carbohydrate metabolism, it enhances the conversion of non-carbohydrate precursors, like amino acids and glycerol, into glucose. e-enm.orgnih.gov

Induction of Insulin Resistance : A primary mechanism of glucocorticoid-induced hyperglycemia is the development of insulin resistance in peripheral tissues, particularly skeletal muscle and adipose tissue. bioscientifica.comnih.govnih.gov this compound impairs the insulin signaling cascade. For instance, it has been shown to down-regulate the expression of Insulin Receptor Substrate-1 (IRS-1) mRNA in skeletal muscle, which is a critical component in mediating insulin's effects. plos.orgplos.org This interference reduces the translocation of GLUT4 glucose transporters to the cell membrane, thereby decreasing the uptake and utilization of glucose by these tissues. nih.gov

Impaired Pancreatic β-cell Function : Glucocorticoids can directly inhibit the function of pancreatic β-cells, the cells responsible for producing and secreting insulin. e-enm.org This leads to a reduction in insulin release in response to rising blood glucose levels, further exacerbating the hyperglycemic state. pharmrep.org

While methylprednisolone is primarily a glucocorticoid with potent anti-inflammatory effects, it possesses minimal mineralocorticoid activity. nih.gov Mineralocorticoids, such as aldosterone (B195564), are the primary regulators of sodium and water balance. droracle.aincert.nic.in However, at higher doses, synthetic glucocorticoids can interact with mineralocorticoid receptors in the kidneys. droracle.ai

This cross-reactivity can lead to sodium and water retention. droracle.aidroracle.ai The mechanism involves the stimulation of renal Na+ transport, which can lead to increased sodium reabsorption. droracle.ai Methylprednisolone can also affect the expression of aquaporin-2 (AQP2) water channels and epithelial sodium channels (ENaCs) in the kidney's principal cells, which enhances water and sodium absorption. droracle.ai This can result in fluid retention and, in susceptible individuals, an elevation in blood pressure. droracle.ai Conversely, some studies suggest that glucocorticoids can also promote water and sodium excretion, indicating a complex and dose-dependent relationship. nih.govnih.gov

Musculoskeletal System Impacts

The musculoskeletal system is another major target for the adverse effects of this compound, with significant implications for bone integrity and tendon health.

Glucocorticoid-induced osteoporosis is a severe adverse effect resulting from a disruption in the normal bone remodeling process. cedars-sinai.org this compound contributes to bone loss through several distinct mechanisms that create an imbalance where bone resorption outpaces bone formation. theros.org.uk

Inhibition of Osteoblast Function and Survival : Glucocorticoids directly suppress the function of osteoblasts, the cells responsible for forming new bone. researchgate.netwikipedia.org They inhibit osteoblast proliferation and differentiation and can induce apoptosis (programmed cell death) in mature osteoblasts and osteocytes. researchgate.netoup.com This leads to a significant reduction in bone formation. oup.com

Stimulation of Osteoclast Activity : this compound enhances bone resorption by increasing the activity and lifespan of osteoclasts, the cells that break down bone tissue. wikipedia.orgnih.gov This is partly mediated by its effects on osteoblasts, which are stimulated to increase their expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and decrease their expression of osteoprotegerin (OPG). oup.com An increased RANKL/OPG ratio promotes the formation and activation of osteoclasts. oup.com

Altered Calcium Homeostasis : The compound interferes with calcium balance by reducing the intestinal absorption of calcium and increasing its excretion through the kidneys. wikipedia.orgtums.ac.ir This negative calcium balance further contributes to the mobilization of calcium from the bones to maintain serum levels.

Table 2: Key Mechanisms of this compound-Induced Osteoporosis
Cell/SystemMechanism of ActionNet Effect on Bone
OsteoblastsInhibits proliferation and differentiation; induces apoptosis.Decreased Bone Formation
OsteoclastsIncreases lifespan and activity via modulation of the RANKL/OPG ratio.Increased Bone Resorption
Calcium BalanceDecreases intestinal absorption and increases renal excretion of calcium.Negative Calcium Balance

The use of this compound, particularly through local injection, is associated with tendinopathy and an increased risk of tendon rupture. The underlying pathophysiology involves direct detrimental effects on tendon cells (tenocytes) and the extracellular matrix.

Glucocorticoids have been shown to reduce the viability and proliferation of tenocytes. nih.govcsp.org.ukresearchgate.net They also inhibit the synthesis of essential extracellular matrix components, most notably type I collagen, which is the primary structural protein providing tendons with their tensile strength. nih.govresearchgate.net This reduction in collagen synthesis, coupled with evidence of increased collagen necrosis and disorganization, weakens the structural integrity of the tendon. nih.govcsp.org.uk

Furthermore, research indicates that glucocorticoids can induce a state of cellular senescence in tenocytes. bmj.com This process may be mediated through the inhibition of sirtuin 1 and the activation of the p53/p21 pathway, leading to premature aging of the tendon cells and impairing their ability to repair and maintain tendon tissue. bmj.commdpi.com The cumulative result of these cellular and matrix alterations is a mechanically weaker tendon that is more susceptible to injury and rupture. csp.org.uk

Articular Cartilage Chondrotoxicity Mechanisms

This compound exerts a significant, dose-dependent effect on articular cartilage, leading to chondrotoxicity through several intricate mechanisms. Research indicates that this synthetic corticosteroid can directly induce chondrocyte apoptosis, the programmed death of cartilage cells. nih.gov This process is a key factor in the degradation of cartilage integrity.

Furthermore, this compound disrupts the delicate balance of extracellular matrix synthesis and degradation. It has been shown to inhibit the synthesis of proteoglycans and collagen, essential components for maintaining the structural and functional properties of cartilage. madbarn.comnih.gov High concentrations of this compound severely depress the production of these vital molecules. nih.gov While lower doses may have a minimal impact on proteoglycan degradation, higher doses have been found to decrease the breakdown of total proteoglycan. madbarn.comnih.gov This seemingly protective effect is misleading, as the compound also leads to the synthesis of smaller, less functional proteoglycans that are not effectively retained within the cartilage matrix. madbarn.comnih.gov

Table 1: Dose-Dependent Effects of this compound on Articular Cartilage Metabolism

Concentration of this compound Effect on Proteoglycan Synthesis Effect on Collagen Synthesis Effect on Total Protein Synthesis Effect on Proteoglycan Degradation
Low Doses (0.0004 to 0.04 mg/ml) No significant effect Tendency to increase Significant increase Minimal effect
High Doses (0.4 to 4.0 mg/ml) Severely depressed Severely depressed Severely depressed Decreased

Gastrointestinal System Pathology

Mechanisms of Ulceration and Bleeding

The ulcerogenic potential of this compound is linked to its interference with the protective mechanisms of the gastric mucosa. A primary mechanism is the inhibition of prostaglandin (B15479496) synthesis. nih.govabdominalkey.comsemanticscholar.org Prostaglandins (B1171923) play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and by maintaining mucosal blood flow. By suppressing cyclooxygenase (COX) enzymes, this compound reduces the production of these protective prostaglandins, rendering the gastric mucosa more susceptible to injury from gastric acid and other irritants. nih.gov

Research has also pointed to the role of lysosomal disruption in gastric mucosal damage. Studies have shown that higher doses of methylprednisolone can affect the stability of lysosomal membranes within gastric mucosal cells. nih.gov This can lead to the release of lysosomal enzymes, contributing to cellular damage and ulceration. While some studies suggest a protective effect at lower doses, higher concentrations are associated with gastric mucosal damage. nih.gov Furthermore, there is evidence to suggest that endogenous glucocorticoids are involved in the healing of gastric mucosal erosions and ulcers, and their suppression by exogenous corticosteroids could impair these repair processes.

Immunological and Infectious Complications

Mechanisms of Increased Susceptibility to Infection

This compound's profound immunosuppressive effects are a key factor in the increased susceptibility to infections. The compound exerts its influence on various components of the immune system. A central mechanism is the suppression of T-lymphocyte function. Methylprednisolone inhibits the activation and proliferation of T-cells, crucial players in cell-mediated immunity. patsnap.comnih.govnih.gov It achieves this by modulating the expression of various genes involved in the inflammatory cascade, including the upregulation of microRNA-98, which in turn suppresses pro-inflammatory targets. nih.gov

The function of other immune cells, such as neutrophils and macrophages, is also significantly impaired. patsnap.comresearchgate.net Methylprednisolone inhibits the migration of neutrophils to sites of inflammation and impairs the function of macrophages. patsnap.comnih.gov This broad immunosuppressive effect compromises the body's ability to mount an effective defense against invading pathogens.

Furthermore, this compound alters the production and signaling of cytokines, the chemical messengers of the immune system. It downregulates the expression of pro-inflammatory cytokines like interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), while promoting the expression of anti-inflammatory proteins. patsnap.com For instance, it has been shown to reduce the production of IL-8 in an isolated cardiopulmonary bypass system. nih.gov This dampening of the inflammatory response, while beneficial in treating inflammatory conditions, can also mask the signs of an infection and hinder its clearance.

Cardiovascular System Considerations

Hypertension Pathophysiology

The development of hypertension is a notable adverse effect associated with this compound, and its pathophysiology involves multiple interconnected mechanisms. A key contributor is the activation of the renin-angiotensin-aldosterone system (RAAS). nih.govnih.govwikipedia.org Methylprednisolone treatment has been shown to increase plasma renin concentration and plasma renin substrate concentration, leading to elevated plasma renin activity. nih.gov This, in turn, can lead to increased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. wikipedia.org Both of these effects contribute to an elevation in blood pressure. fda.gov

The autonomic nervous system also plays a significant role in methylprednisolone-induced hypertension. nih.gov Studies in animal models have demonstrated that the hypertensive state is associated with increased sympathetic nervous system activity. nih.gov Furthermore, there is evidence of increased responsiveness to the vasoconstrictive effects of norepinephrine (B1679862) in the presence of methylprednisolone. nih.gov Corticosteroids can also have central effects on autonomic nuclei in the brainstem and hypothalamus, which are involved in the regulation of blood pressure. ahajournals.org This combination of RAAS activation and heightened sympathetic tone leads to increased systemic vascular resistance and, consequently, hypertension.

Plasma Volume Expansion Mechanisms

The administration of this compound can lead to an expansion of plasma volume, a physiological effect primarily driven by its influence on renal function. This phenomenon is not attributed to a single pathway but rather a combination of direct and indirect actions on the kidneys, which ultimately lead to increased retention of sodium and water.

One of the principal mechanisms involves the direct action of methylprednisolone on the principal cells within the kidneys. nih.govdroracle.ai Research has demonstrated that methylprednisolone enhances the absorption of water and sodium by increasing the prevalence of aquaporin-2 (AQP2) water channels and epithelial sodium channels (ENaCs). nih.govdroracle.ai A randomized, placebo-controlled study in healthy individuals measured several urinary and plasma biomarkers following intravenous administration of 500 mg of methylprednisolone. The results showed a significant increase in the urinary excretion of both AQP2 and the beta-fraction of ENaC (u-ENaCβ), indicating an upregulation of these channels and subsequent increased reabsorption of water and sodium from the filtrate. nih.gov

Interestingly, this effect appears to be independent of the classical renin-angiotensin-aldosterone system (RAAS), as the study noted no significant changes in plasma angiotensin II or aldosterone levels that could account for the increased channel activity. nih.gov This suggests a direct glucocorticoid-mediated effect on the principal cells of the nephron. nih.gov

The following table summarizes the key findings from a study investigating the effects of methylprednisolone on renal water and sodium transport markers in healthy humans.

ParameterMeasurementChange after MethylprednisoloneStatistical Significance
u-AQP2Urinary ExcretionIncreasedSignificant
u-ENaCβUrinary ExcretionIncreasedSignificant
p-AVPPlasma VasopressinIncreasedSignificant
p-ANPPlasma Atrial Natriuretic PeptideIncreasedSignificant
FE(Na)Fractional Excretion of SodiumNo significant changeNot Significant
p-Ang IIPlasma Angiotensin IINo significant changeNot Significant
p-AldoPlasma AldosteroneNo significant changeNot Significant

Data sourced from a study on healthy humans receiving 500 mg of intravenous methylprednisolone. nih.gov

While methylprednisolone is characterized by its potent glucocorticoid activity and minimal mineralocorticoid effects compared to other corticosteroids, its capacity to induce sodium and water retention is a key factor in plasma volume expansion. proquest.comnih.govdrugs.com This effect can lead to observable clinical outcomes, such as increased heart size, underscoring the hemodynamic consequences of the fluid retention. proquest.com The primary features of mineralocorticoid excess, including positive sodium balance and increased extracellular fluid volume, can be mimicked by glucocorticoids that influence renal handling of electrolytes and water. nih.gov

Pharmacological Interactions and Their Mechanistic Basis

Enzyme Inducers: Impact on Methylprednisolone (B1676475) Clearance

Methylprednisolone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov Co-administration with drugs that induce the activity of this enzyme can significantly increase the metabolic clearance of methylprednisolone, leading to a reduction in its plasma concentration and therapeutic effect. nih.gov

Mechanism: Enzyme inducers, such as certain anticonvulsants and antibiotics, increase the synthesis of CYP3A4 enzymes. This enhanced enzymatic activity accelerates the breakdown of methylprednisolone, shortening its half-life and decreasing its systemic exposure. Consequently, a standard dose of methylprednisolone may not achieve the desired anti-inflammatory or immunosuppressive effect. nih.govdrugs.com This interaction may necessitate an increase in the corticosteroid dosage to maintain therapeutic efficacy. drugs.com

Interacting Drugs and Their Effects on Methylprednisolone Acetate (B1210297)

Enzyme Inducer Effect on Methylprednisolone Mechanism
Phenobarbital Increased metabolic clearance, decreased efficacy Induction of CYP3A4 enzymes
Phenytoin Increased metabolic clearance, decreased efficacy Induction of CYP3A4 enzymes

| Rifampin | Increased metabolic clearance, decreased efficacy | Induction of CYP3A4 enzymes |

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synergistic Gastrointestinal Risks

The concurrent use of methylprednisolone acetate and non-steroidal anti-inflammatory drugs (NSAIDs) is associated with a heightened risk of gastrointestinal (GI) complications, including ulceration, bleeding, and perforation. nih.govccjm.orgresearchgate.net

Mechanism: Both corticosteroids and NSAIDs can independently cause damage to the GI mucosa. NSAIDs inhibit the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that protect the stomach lining. patsnap.com Corticosteroids are also thought to impair the protective mechanisms of the GI tract. nih.gov When used together, these effects are synergistic, leading to a substantially higher risk of serious GI adverse events than with either agent alone. nih.gov Studies have shown that the risk of upper GI complications can be more than 12 times higher for individuals using both steroids and NSAIDs compared to non-users of either drug. nih.gov

Risk of Upper Gastrointestinal Complications with Concomitant Use

Drug Combination Relative Risk Increase
Oral Steroids Alone ~2-fold
NSAIDs Alone ~4-fold

Quinolone Antibiotics: Enhanced Tendon Pathologies

A significant interaction has been identified between corticosteroids, including this compound, and quinolone antibiotics, leading to an increased risk of tendonitis and tendon rupture. nih.gov The Achilles tendon is the most commonly affected. nih.gov

Mechanism: The precise mechanism for this interaction is not fully elucidated, but it is believed that both drug classes have detrimental effects on tendon structure and repair. Fluoroquinolones may interfere with collagen turnover, leading to a weakening of the tendon. youtube.com Corticosteroids are known to have catabolic effects on tissues, which can further compromise tendon integrity. nih.gov The combination of these effects appears to be synergistic, resulting in a dramatically increased risk of tendon rupture. nih.gov Some data suggests that patients taking both fluoroquinolones and corticosteroids have a 46-fold greater risk of Achilles tendon rupture compared to those taking neither medication. nih.govyoutube.com

Immunosuppressants and Vaccine Efficacy Implications

As an immunosuppressive agent, this compound can have additive effects when used with other immunosuppressant drugs. nih.gov This can increase the risk of infection. Furthermore, its immunosuppressive properties can significantly reduce the efficacy of vaccines. nih.govpeoplespharmacy.com

Mechanism: Methylprednisolone suppresses various components of the immune system, including lymphocyte function and cytokine production. patsnap.com When combined with other immunosuppressants, this can lead to a state of profound immune compromise. In the context of vaccination, this suppression can blunt the body's ability to mount an adequate antibody response to the vaccine antigen. nih.govpeoplespharmacy.com Studies have shown that patients receiving corticosteroids may have lower antibody titers after vaccination compared to healthy individuals. peoplespharmacy.com It is generally recommended to wait at least one month after discontinuing high-dose corticosteroid therapy before administering a live vaccine. bccdc.cacdc.gov

Certain Diuretics: Electrolyte Imbalance (e.g., Hypokalemia)

The co-administration of this compound with potassium-depleting diuretics, such as thiazide and loop diuretics, can lead to an increased risk of hypokalemia (low potassium levels). scispace.comdroracle.ai

Mechanism: Glucocorticoids possess some mineralocorticoid activity, which can increase the renal excretion of potassium. researchgate.net Potassium-losing diuretics also promote the excretion of potassium in the urine. droracle.ai The simultaneous use of these agents results in an additive effect on potassium loss, which can lead to clinically significant hypokalemia. researchgate.net This electrolyte imbalance can cause symptoms such as muscle weakness, cramping, and in severe cases, cardiac arrhythmias. scispace.com

Drugs Interacting with this compound Leading to Hypokalemia

Interacting Drug Class Mechanism of Interaction Potential Consequence
Thiazide Diuretics Additive renal potassium excretion Increased risk of severe hypokalemia

| Loop Diuretics | Additive renal potassium excretion | Increased risk of severe hypokalemia |

Other Clinically Relevant Pharmacodynamic and Pharmacokinetic Interactions

Beyond the interactions detailed above, this compound is subject to other clinically important interactions.

CYP3A4 Inhibitors: In contrast to enzyme inducers, inhibitors of the CYP3A4 enzyme, such as ketoconazole (B1673606) and certain macrolide antibiotics, can decrease the clearance of methylprednisolone. drugs.comresearchgate.net This leads to increased plasma concentrations of the corticosteroid, potentially enhancing its therapeutic effects but also increasing the risk of adverse effects. drugs.com

Oral Anticoagulants: The effect of methylprednisolone on oral anticoagulants like warfarin (B611796) can be variable. nih.gov There have been reports of both enhanced and diminished anticoagulant activity. nih.govresearchgate.net Therefore, close monitoring of coagulation parameters is essential when these drugs are used concurrently. researchgate.net

In Vitro and Ex Vivo Research Methodologies and Findings

Cell Culture Models for Inflammatory Response Assessment

Cell culture models provide a fundamental platform for dissecting the molecular mechanisms of methylprednisolone (B1676475) acetate (B1210297). By isolating specific cell types, researchers can observe the direct effects of the compound on cellular signaling, viability, and biosynthetic functions in a controlled environment.

Methylprednisolone acetate has been shown to modulate the expression of key signaling molecules involved in the inflammatory cascade. In vitro studies using various cell types have demonstrated its capacity to suppress the production of pro-inflammatory mediators.

In a study utilizing an isolated cardiopulmonary bypass circuit as an in vitro model for the pro-inflammatory immune response, methylprednisolone significantly reduced the production of Interleukin-8 (IL-8) in whole blood nih.gov. Another investigation involving patients with active rheumatoid arthritis found that methylprednisolone therapy led to a rapid and substantial decrease in the expression of Tumor Necrosis Factor-alpha (TNF-α) and IL-8 in the synovial membrane, with corresponding reductions in serum and synovial fluid levels nih.gov. Research on experimental spinal cord injury has also indicated that methylprednisolone suppresses the invasion of injured tissue by inflammatory cells like polymorphonuclear granulocytes and macrophages nih.gov. The anti-inflammatory effects are generally attributed to the ability of glucocorticoids to inhibit the liberation of pro-inflammatory mediators and suppress immune cell activation nih.govfrontiersin.org.

Table 1: Effect of Methylprednisolone on Cytokine and Chemokine Expression In Vitro

Model SystemMediatorObserved EffectReference
Isolated Cardiopulmonary Bypass Circuit (Human Whole Blood)Interleukin-8 (IL-8)Significantly reduced production nih.gov
Synovial Membrane, Synovial Fluid, Serum (Rheumatoid Arthritis Patients)Tumor Necrosis Factor-alpha (TNF-α)Substantial decrease in expression and levels nih.gov
Synovial Membrane, Synovial Fluid (Rheumatoid Arthritis Patients)Interleukin-8 (IL-8)Reduced expression and levels nih.gov
Spinal Cord Tissue (Rat Model)Inflammatory Cell Infiltration (Granulocytes, Macrophages)Markedly suppressed invasion nih.gov

The impact of this compound on cell survival and growth has been a significant area of investigation. Studies consistently show that its effects are dose-dependent and vary by cell type.

Research on human oligodendroglioma (HOG) cells found that methylprednisolone reduces cell viability and proliferation in a dose-dependent manner mdpi.com. Similarly, studies on human chondrocytes revealed a dose-dependent negative effect on cell viability and count researchgate.netjuniperpublishers.com. In cultures of tenocytes, methylprednisolone demonstrated significantly negative effects on cell viability and metabolism nih.gov. Further studies have described the compound as chondrotoxic, causing a significant decrease in the viability of chondrocytes in articular cartilage explants nih.govresearchgate.net. Cytotoxic effects have also been observed in primary isolated rat dorsal root ganglion sensory neurons, where increasing concentrations of the compound led to a higher percentage of apoptotic cells researchgate.net. In the context of neural stem/progenitor cells, methylprednisolone was found to reduce both survival and proliferation nih.gov.

Table 2: Summary of this compound Effects on Cell Viability and Proliferation

Cell TypeObserved EffectKey FindingReference
Human Oligodendroglioma (HOG) CellsReduced Viability & ProliferationEffects were dose-dependent. mdpi.com
Human ChondrocytesReduced Viability & Cell CountDose-dependent negative effect. researchgate.netjuniperpublishers.com
Canine TenocytesReduced Viability & MetabolismSignificantly negative effects observed. nih.gov
Bovine Chondrocytes (in explants)Reduced Viability (Chondrotoxic)Mean cell viability was significantly decreased compared to control. nih.govresearchgate.netescholarship.org
Rat Dorsal Root Ganglion (DRG) NeuronsIncreased Apoptosis (Cytotoxic)Dose-related increase in apoptotic cells. researchgate.net
Neural Stem/Progenitor CellsReduced Survival & ProliferationNegative impact on key stem cell functions. nih.gov

This compound exerts complex, often dose-dependent, effects on the synthesis and breakdown of the extracellular matrix (ECM), the structural scaffold of tissues.

In studies on equine tendon-derived cells, a high concentration of this compound (0.5 mg/mL) significantly down-regulated the expression of genes related to the tendon ECM, including collagen type I and type III nih.govfrontiersin.orgnih.gov. In contrast, research on equine articular cartilage explants showed that while high concentrations (0.4 and 4.0 mg/ml) severely depressed proteoglycan and collagen synthesis, lower concentrations (0.0004 and 0.004 mg/ml) tended to increase collagen synthesis nih.gov. The compound was also found to decrease the production of proteoglycans by equine chondrocytes in a separate study nih.gov. Furthermore, in vivo analysis of synovial fluid markers after repeated intra-articular injections in horses indicated an inhibition of type II procollagen (B1174764) synthesis and an increased release of aggrecan degradation products nih.gov. Conversely, in a model of experimental osteoarthritis, this compound treatment reduced the levels of stromelysin, a matrix-degrading enzyme, in chondrocytes and the surrounding matrix nih.gov.

Table 3: Influence of this compound on ECM Components

Cell/Tissue ModelECM ComponentObserved EffectReference
Equine Tendon-Derived CellsCollagen Type I & III mRNASignificantly decreased at high concentration (0.5 mg/mL). nih.gov
Equine Articular Cartilage ExplantsProteoglycan & Collagen SynthesisSeverely depressed at high concentrations (≥0.4 mg/mL); tended to increase at low concentrations (≤0.004 mg/mL). nih.gov
Equine ChondrocytesProteoglycan ProductionDecreased at concentrations of 0.05 and 0.5 mg/mL. nih.gov
Equine Articular Cartilage (In Vivo Synovial Fluid)Procollagen II SynthesisSignificantly reduced. nih.gov
Equine Articular Cartilage (In Vivo Synovial Fluid)Aggrecan Degradation ProductsSignificantly elevated. nih.gov
Canine Osteoarthritic CartilageStromelysin (MMP-3) SynthesisReduced at both chondrocyte and matrix levels. nih.gov

Organotypic and Tissue Explant Models

Organotypic and tissue explant models offer a more complex, three-dimensional system that preserves the native architecture and cell-matrix interactions of the original tissue. These ex vivo models are invaluable for studying the integrated response of tissues like cartilage and tendon to this compound.

Studies using articular cartilage explants have provided critical insights into the effects of this compound on tissue integrity and chondrocyte health. A single, one-hour exposure of bovine articular cartilage explants to methylprednisolone resulted in significant chondrotoxicity, with mean cell viability decreasing from 49.8% in controls to 35.5% in the treated group nih.govescholarship.org. This exposure also led to significant decreases in the mechanical properties of the cartilage, including its compressive and tensile strength escholarship.org.

In equine cartilage explants, the dose of this compound was a critical factor. High doses (0.4 and 4.0 mg/mL) severely depressed the synthesis of proteoglycans and collagen, key components of the cartilage matrix nih.gov. These higher concentrations also decreased the degradation of total proteoglycans in a dose-dependent manner nih.gov. Conversely, lower doses (up to 0.04 mg/ml) had no effect on proteoglycan synthesis compared to controls, and some very low doses tended to increase collagen synthesis nih.gov. In the presence of the inflammatory cytokine Interleukin-1β, this compound contributed to the downregulation of ECM gene expression in navicular bone fibrocartilage cells avma.org.

Research on tendon-derived cells and tissue explants has aimed to elucidate the impact of this compound on tendon homeostasis. An in vitro study on cells derived from the deep digital flexor tendon of horses found that a 24-hour treatment with a high concentration of the compound (0.5 mg/mL) significantly down-regulated genes related to the tendon extracellular matrix, such as those for collagen type I, collagen type III, and cartilage oligomeric matrix protein (COMP) nih.govfrontiersin.org. A lower concentration (0.05 mg/mL) did not significantly affect these tendon-related genes nih.gov. The study also found that this compound did not affect the activity of matrix metalloproteinases (MMP-3 and MMP-13) under the non-inflammatory culture conditions used nih.govfrontiersin.orgnih.gov.

In a canine supraspinatus tendon explant model, methylprednisolone was found to have significantly negative effects on the viability and metabolism of tenocytes at both 1-day and 7-day time points nih.gov. Another study on injured rat rotator cuff tendons found that a single dose of methylprednisolone did not significantly alter the acute healing response in terms of the type-III to type-I collagen expression ratio over five weeks nih.gov. However, in uninjured tendons, the same dose caused a significant but short-lived increase in this ratio, suggesting an acute alteration of collagen composition nih.gov.

Receptor Binding and Gene Expression Assays

This compound is a synthetic glucocorticoid whose therapeutic effects are mediated through its active metabolite, methylprednisolone. The primary mechanism of action for methylprednisolone involves its function as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor family of transcription factors. Upon binding, the receptor undergoes conformational changes, translocates to the nucleus, and modulates the expression of a wide array of genes by interacting with specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov

In vitro and ex vivo research methodologies are fundamental to elucidating the specifics of these interactions. Receptor binding assays quantify the affinity and specificity of methylprednisolone for the GR, while gene expression assays identify the downstream genomic targets and the subsequent changes in their transcription levels.

Receptor Binding Findings

Competitive binding assays are a common in vitro method to determine the relative binding affinity of a steroid for the glucocorticoid receptor. nih.gov These experiments typically measure the ability of an unlabeled steroid, such as methylprednisolone, to compete with a radiolabeled glucocorticoid for binding to the cytosolic GR. nih.gov Such studies have established that methylprednisolone binds with high affinity to the GR. nih.gov

The structural characteristics of the steroid molecule significantly influence its binding affinity. For instance, the addition of certain chemical groups can either increase or decrease affinity, which is sometimes correlated with changes in the molecule's lipophilicity. nih.gov Studies have shown that while 21-acetate substitution on corticosteroids can decrease the affinity for the receptor, elongation of the ester chain can lead to an increase in binding affinity. nih.gov The binding of methylprednisolone to the GR is the critical initiating step that leads to the receptor's activation and translocation into the cell nucleus to regulate gene transcription. nih.gov

Table 1: Methylprednisolone Receptor Interaction Profile

Target ReceptorActionOrganism Studied
Glucocorticoid Receptor (GR)AgonistHumans, Rats

Gene Expression Assays and Findings

Following receptor binding and nuclear translocation, the activated GR complex directly influences the transcription of target genes. Methodologies like DNA microarrays and RNA sequencing (RNA-seq) are used to perform whole-genome expression profiling, allowing researchers to identify which genes are up- or down-regulated in response to glucocorticoid treatment. bslonline.orgnih.gov Chromatin immunoprecipitation (ChIP) combined with sequencing (ChIP-seq) is another powerful technique used to map the specific genomic sites where the GR binds. nih.govresearchgate.net

In vitro studies using various cell lines have provided extensive data on glucocorticoid-mediated gene expression. For example, DNA microarray analysis in rat PC12 neuronal cells treated with methylprednisolone identified 772 up-regulated genes and 959 down-regulated genes. bslonline.org Genes associated with stress response were generally up-regulated, while those related to the cell cycle and proliferation were predominantly down-regulated. bslonline.org In another study using A549 human lung adenocarcinoma cells, microarray analysis and ChIP-scanning were used to identify primary GR target genes, confirming the essential role of GR in glucocorticoid-regulated gene expression. researchgate.net

Ex vivo studies on cells from healthy volunteers have compared gene expression changes in different immune cell populations. In one such study, the induction of gene expression by prednisolone (B192156) was found to be much stronger in CD4⁺ T lymphocytes than in CD14⁺ monocytes. nih.gov Research in rat models has also been crucial. In the rat liver, methylprednisolone was shown to regulate genes in distinct temporal patterns, affecting pathways related to mRNA synthesis and degradation. scilit.com Specifically, methylprednisolone treatment in rats led to the down-regulation of GR messenger RNA (mRNA) and an induction of tyrosine aminotransferase (TAT) mRNA in the liver. nih.gov Furthermore, methylprednisolone treatment has been shown to disrupt the circadian regulation of the hippocampal transcriptome, impacting core clock genes like Period 1. pnas.orgbris.ac.uk

Table 2: Examples of Genes and Pathways Regulated by Methylprednisolone in Research Assays

Gene/PathwayCell Type / ModelEffect of MethylprednisoloneResearch Methodology
Stress-response genes (e.g., Fgb, Thbd, Serpine1)Rat PC12 CellsUpregulationDNA Microarray bslonline.org
Cell cycle & proliferation genes (e.g., Ccnb2, Plk1, Fosl1)Rat PC12 CellsDownregulationDNA Microarray bslonline.org
Tyrosine Aminotransferase (TAT) mRNARat LiverInductionPharmacodynamic Modeling nih.gov
Glucocorticoid Receptor (GR) mRNARat LiverDownregulationPharmacodynamic Modeling nih.gov
Circadian Clock Genes (e.g., Period 1)Rat HippocampusDisrupted Rhythmic ExpressionRNA Sequencing pnas.orgbris.ac.uk
Metabolic Process GenesHuman CD4⁺ T lymphocytes & CD14⁺ monocytesAltered ExpressionWhole-genome expression profiling nih.gov
Cytokine & Chemokine GenesMurine Model of UveoretinitisDecreased ExpressioncDNA Microarray nih.gov

Animal Models in Methylprednisolone Acetate Research

Models of Inflammatory and Autoimmune Conditions

Animal models that mimic human inflammatory and autoimmune diseases are crucial for evaluating the anti-inflammatory and immunomodulatory properties of methylprednisolone (B1676475) acetate (B1210297).

Adjuvant-Induced Arthritis Models

The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used experimental model of polyarthritis for the preclinical assessment of anti-arthritic therapeutics. inotiv.com This model is characterized by a reliable onset and progression of robust, easily measurable polyarticular inflammation, significant bone resorption, and periosteal bone proliferation. inotiv.com The induction of AIA is typically achieved by a single injection of Freund's Adjuvant Complete (CFA), which contains heat-killed Mycobacterium tuberculosis, at the base of the tail or in a footpad. chondrex.comchondrex.com This incites a cell-mediated immune response, leading to clinical signs of arthritis, such as joint swelling, around 9 to 10 days post-injection. inotiv.com

While specific studies focusing solely on methylprednisolone acetate in the AIA model are not extensively detailed in the provided search results, corticosteroids as a class are well-established, clinically used agents that demonstrate activity in this model. inotiv.com The model's pronounced inflammatory and bone destruction characteristics make it a suitable platform for evaluating the potent anti-inflammatory effects typical of glucocorticoids like this compound. creative-biolabs.com Key parameters measured in this model to assess therapeutic efficacy include changes in paw thickness, clinical arthritis scores, body weight, and histopathological examination of the joints. creative-biolabs.com

Neuropathic Pain Models (e.g., Spinal Nerve Ligation)

The role of this compound in mitigating neuropathic pain has been investigated using models such as spinal nerve ligation (SNL) in rats. This model replicates the chronic pain conditions that can arise from nerve injury. In these studies, the L5 and L6 spinal nerves are tightly ligated, which reliably induces mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.gov

Research has shown that both systemic and intrathecal administration of methylprednisolone can inhibit the development and maintenance of this neuropathic pain state. nih.gov One study found that continuous infusion of methylprednisolone inhibited spinal glial activation, a key process in the pathology of neuropathic pain. nih.gov Furthermore, a 3-day treatment with intrathecal methylprednisolone was capable of reversing existing neuropathic pain and glial activation for up to three weeks post-treatment. nih.gov

However, the efficacy of intrathecal this compound is not universally reported. Another study using the SNL model in rats found that intrathecal administration of this compound did not increase tactile thresholds in the allodynic hind-paw compared to saline controls, suggesting a lack of effect on this specific pain-like behavior in their experimental setup. researchgate.net Other research using a chronic constriction injury model in rats, where the sciatic nerve is loosely ligated, found that locally applied methylprednisolone depressed heat hyperalgesia and mechano-allodynia for an 11-day test period. nih.gov These findings suggest that the route of administration and the specific pain modality being measured can influence the observed efficacy of the compound.

Tissue-Specific Injury and Repair Models

These models are designed to investigate the effects of this compound on injury and healing processes in specific tissues, such as the central nervous system and connective tissues.

Spinal Cord Injury (SCI) Models

The use of methylprednisolone in animal models of spinal cord injury (SCI) has been a subject of extensive research, yielding varied and sometimes conflicting results. These models typically involve inducing a contusion or compression injury to the spinal cord of rodents, such as rats and mice, to simulate traumatic SCI in humans. nih.gov

A systematic review of 62 animal studies on methylprednisolone in SCI found that 34% of studies reported beneficial effects, 58% reported no effects, and 8% had mixed results. nih.gov This inconsistency highlights the difficulty in predicting human effectiveness from these preclinical models. nih.gov For instance, one study using a contusion SCI model in adult rats found that methylprednisolone sodium succinate (B1194679) only marginally reduced lesion volumes over time and failed to improve the recovery of hind-limb function or alter the amount of spared gray and white matter compared to controls.

In contrast, more recent research using a mouse model of traumatic SCI demonstrated neuroprotective effects. This study reported that methylprednisolone could attenuate astrocyte cell death, decrease microglia activation, and suppress the activation of A1 neurotoxic reactive astrocytes. nih.gov Critically, mice treated with methylprednisolone showed significantly greater improvement in neurological function, as measured by the Basso Mouse Scale (BMS), compared to saline-treated mice. nih.gov Another study in a rat model also suggested that a low-dose regimen of methylprednisolone enhanced functional recovery, reduced neuronal death, and promoted neural axon regeneration.

Equine Tendon Pathology Models

In vitro models using equine tendon-derived cells are valuable for understanding the direct cellular effects of this compound on tendon pathology, particularly relevant to conditions like navicular disease in horses. nih.govfrontiersin.org In one key study, deep digital flexor tendon (DDFT) cells were isolated from horses and cultured to form non-adherent aggregates. nih.govfrontiersin.orgnih.gov These cultures were then treated with different concentrations of this compound for 24 hours to assess its impact on extracellular matrix (ECM) gene expression. nih.govfrontiersin.orgnih.gov

The research found that this compound had a concentration-dependent effect on ECM-related gene expression. A higher concentration (0.5 mg/mL) significantly down-regulated tendon ECM-related genes, including collagen type I and type III. nih.govfrontiersin.orgnih.gov In contrast, both low (0.05 mg/mL) and high (0.5 mg/mL) concentrations of this compound significantly down-regulated cartilage ECM-related genes. nih.govfrontiersin.orgnih.gov However, the treatment did not affect the total glycosaminoglycan (GAG) content of the cells or the concentration of soluble collagen and matrix metalloproteinases (MMP-3 and MMP-13) in the culture medium under non-inflammatory conditions. nih.govfrontiersin.org These findings provide initial insights into the direct biosynthetic effects of the steroid on tendon cells. nih.gov

Effect of this compound on Equine DDFT Cell Gene Expression
GeneMPA ConcentrationEffectSignificance
Tendon ECM Genes (e.g., Collagen I, III)0.05 mg/mLNo significant effect-
Tendon ECM Genes (e.g., Collagen I, III)0.5 mg/mLSignificantly down-regulatedp < 0.05
Cartilage ECM Genes0.05 mg/mLSignificantly down-regulatedp < 0.05
Cartilage ECM Genes0.5 mg/mLSignificantly down-regulatedp < 0.05

Pharmacological and Toxicological Assessment in Preclinical Species

Pharmacological and toxicological assessments in preclinical species are essential for defining the safety profile of a drug candidate before it can be considered for human trials. altasciences.com These studies aim to identify potential adverse effects and understand their mechanisms. altasciences.com The process often involves acute toxicity studies with single high doses, followed by subacute and chronic toxicity studies using repeated dosing over various durations to monitor for organ-specific toxicity and other adverse effects. altasciences.com

For this compound, animal studies have noted potential tumorigenic and mutagenic potential, and Kaposi's sarcoma has been reported in patients receiving corticosteroid therapy, with clinical remission often occurring after discontinuation. While detailed GLP-compliant toxicology studies on this compound are not fully available in the search results, its broad use provides a context for its known class effects. The selection of appropriate animal models is crucial, with typical small molecule safety assessments using two species (a rodent and a non-rodent). altasciences.com

It is important to note that this product contains benzyl (B1604629) alcohol, which is known to be potentially toxic when administered locally to neural tissue. The pH of the final injectable product is adjusted to be within the USP specified range of 3.5 to 7.0.

Cardiovascular and Metabolic Studies

Animal models have been crucial in characterizing the systemic effects of this compound on the cardiovascular and metabolic systems. Cats and rats are commonly used species in these studies due to their well-understood physiology and the ability to induce metabolic changes that parallel some aspects of human conditions.

In feline models, the administration of this compound has been shown to induce significant metabolic and hemodynamic changes. A study involving 12 cats demonstrated that a single intramuscular injection of this compound (5 mg/kg) led to a notable increase in serum glucose concentrations within 3 to 6 days. researchgate.net Concurrently, there was a decrease in red blood cell count, hematocrit, and hemoglobin concentration. A key finding was the expansion of plasma volume, which increased by a median of 13.4%, with some individuals experiencing an increase of over 40%. researchgate.net This fluid shift is thought to be a consequence of glucocorticoid-induced hyperglycemia. researchgate.net These findings suggest that in cats, this compound can cause a transient increase in plasma volume, which could have implications for individuals with pre-existing cardiovascular conditions. researchgate.nettodaysveterinarypractice.com Interestingly, long-term administration of lower, non-immunosuppressive doses of this compound in 25 cats over at least three years resulted in statistically significant changes in triglycerides, amylase, and monocytes; however, these values remained within the normal reference range. allenpress.com

Table 1: Effects of a Single Intramuscular Injection of this compound (5 mg/kg) in Cats (n=12)

Parameter Baseline (Mean ± SD) 3-6 Days Post-Injection (Mean ± SD) Change
Serum Glucose (mg/dL) 95 ± 12 185 ± 65 Significant Increase
Plasma Volume Change (%) N/A +13.4 (median) Increase
Hematocrit (%) 35 ± 4 30 ± 5 Significant Decrease
Red Blood Cell Count (x10⁶/µL) 7.8 ± 1.1 6.5 ± 1.2 Significant Decrease
Hemoglobin (g/dL) 12.1 ± 1.5 10.5 ± 1.8 Significant Decrease
Serum Sodium (mEq/L) 152 ± 3 148 ± 4 Significant Decrease
Serum Chloride (mEq/L) 118 ± 4 114 ± 5 Significant Decrease

Data synthesized from a study on the hemodynamic effects of this compound in cats. researchgate.net

Rat models have also been extensively used to investigate the metabolic effects of glucocorticoids. Studies in Sprague-Dawley rats have shown that combining exogenous corticosterone (B1669441) with a high-fat diet can rapidly induce a phenotype resembling metabolic syndrome or type 2 diabetes, characterized by severe fasting hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance. uobabylon.edu.iq While not specific to this compound, this model highlights the potent diabetogenic effects of glucocorticoids in rodents. uobabylon.edu.iq

Histopathological Evaluations of Injection Sites and Tissues

The local effects of this compound at the site of injection and on various tissues have been examined in several animal models. These studies are critical for understanding the local inflammatory response and potential tissue damage associated with the administration of this compound.

In canine models, the intrathecal administration of this compound has been studied to assess its safety for spinal applications. One study involving 17 dogs that received four injections at weekly intervals found dose-dependent inflammatory reactions. researchgate.net Dogs receiving a higher dose (80 mg/ml) exhibited a severe inflammatory response with the formation of large inflammatory masses in the spinal tissues. researchgate.net A similar study in 14 dogs also demonstrated that intrathecal injection of commercially available methylprednisolone was responsible for histological changes in the spinal cord and meninges, including meningeal thickening, lymphocytic infiltrates, and in some cases, adhesion of the pia, arachnoid, and dura mater. nih.govvippetcare.com

Table 2: Histopathological Findings Following Intrathecal this compound in Dogs

Dose Group Acute (1 week) Histology Score (Median) Long-term (6 weeks) Histology Score (Median) Key Histopathological Observations
Vehicle (Lidocaine) 1.3 1.0 Minimal histologic changes
MPA 20 mg/ml 2.0 3.0 Diffuse inflammatory reaction
MPA 80 mg/ml 4.0 7.0 Severe inflammatory response, large inflammatory masses

Data from a safety assessment study of intrathecal this compound in dogs. researchgate.net

In contrast, a study in growing rabbits that received an intramedullary injection of this compound into the proximal tibia found no significant local histological changes. nih.gov The study reported no evidence of fibroblastic proliferation, neovascularization, or other histological alterations at the injection site. nih.gov Another study in rabbits that underwent partial synovectomy of the knee found that intramuscular administration of this compound inhibited the development of inflammatory infiltration in the fibrous membrane of the joint capsule. termedia.pl

While specific studies detailing the histopathology of intramuscular or subcutaneous injection sites are limited, it is known that injection of this compound may lead to dermal and/or subdermal changes, potentially forming depressions in the skin at the injection site. drugs.com This is a recognized potential local reaction to corticosteroid injections.

Translational Considerations and Limitations of Animal Models

While animal models provide invaluable data, there are inherent limitations to translating these findings directly to human clinical practice. The physiological and metabolic differences between species can influence the effects of this compound.

For instance, the metabolic effects of glucocorticoids can vary between species. Cats are considered more resistant to the effects of corticosteroids than dogs, yet studies show they can still develop significant metabolic disturbances. todaysveterinarypractice.comallenpress.com The rapid induction of a diabetes-like state in rats with glucocorticoids and a high-fat diet may not fully replicate the more complex and chronic development of steroid-induced diabetes in humans. uobabylon.edu.iq The relevance of rodent models of hypothalamic-pituitary-adrenal function is a subject of ongoing research, with a need to carefully consider factors like the timing of puberty to enhance translational value. nih.gov

In the context of histopathological findings, the severe inflammatory reactions observed with intrathecal this compound in dogs raised significant safety concerns and led to recommendations against this use in humans. researchgate.net This highlights the predictive value of animal models in identifying potential local toxicity. However, the lack of inflammatory response in the bone marrow of rabbits after intramedullary injection suggests that the local tissue reaction can be highly dependent on the anatomical site of administration. nih.gov

Furthermore, the predictive value of animal toxicology and safety studies for human outcomes is a broader challenge in pharmacology. Studies analyzing the use of dogs in predicting human toxicology have shown that while the presence of toxicity in dogs can be an indicator of potential adverse reactions in humans, the absence of toxicity in dogs provides very little evidence that adverse effects will also be absent in humans. mayoclinic.org This underscores the importance of careful interpretation of safety data from animal models and the need for a multi-faceted approach to risk assessment.

Advanced Drug Delivery Systems for Methylprednisolone Acetate

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems offer a versatile platform for the delivery of methylprednisolone (B1676475) acetate (B1210297). By encapsulating the drug within nanocarriers, it is possible to modify its release profile, improve its stability, and achieve site-specific targeting, which is particularly beneficial for treating localized inflammation.

Hydroxyapatite Nanoparticles for Targeted Anti-inflammatory Effects

Hydroxyapatite (HAp), a naturally occurring mineral form of calcium apatite, is a key component of bone and teeth, making it highly biocompatible and osteoinductive. mdpi.com These properties have led to its investigation as a nanocarrier for anti-inflammatory drugs like methylprednisolone acetate, particularly for treating inflammatory conditions such as rheumatoid arthritis (RA). mdpi.comresearchgate.net

Research has focused on synthesizing this compound (MPA)-loaded HAp nanoparticles to improve the drug's therapeutic efficacy. nih.gov In one study, HAp nanoparticles were synthesized using a chemical precipitation method, resulting in mesoporous nanoparticles with a particle size of approximately 70.45 nm and a drug loading of 44.53%. nih.gov These MPA-loaded nanoparticles demonstrated a slower, more sustained drug release profile compared to the pure drug. researchgate.netnih.gov This controlled release is advantageous for maintaining therapeutic drug levels over an extended period. In vivo studies in arthritic rat models confirmed that the drug-loaded nanoparticles could significantly decrease paw volume and normalize hematological abnormalities associated with the condition. researchgate.netnih.gov Furthermore, the nanoformulation exhibited lower cytotoxicity on cell lines compared to the free drug, indicating a favorable profile for targeted delivery. nih.gov

Table 1: Characteristics of this compound-Loaded Hydroxyapatite Nanoparticles

ParameterValue/FindingReference
Particle Size70.45 nm nih.gov
Drug Loading44.53% nih.gov
Release ProfileSlower release compared to pure drug researchgate.netnih.gov
In Vivo Efficacy (Arthritic Rats)Considerably decreased paw volume and normalized hematological abnormalities nih.gov
CytotoxicityLower cytotoxic effect compared to pure drug nih.gov

Lipid-Polymer Hybrid Nanoparticles for Controlled Release

Lipid-polymer hybrid nanoparticles (LPHNs) have emerged as a promising drug delivery platform, combining the structural integrity and controlled release properties of polymeric nanoparticles with the biocompatibility of liposomes. mdpi.commdpi.com This hybrid system typically consists of a polymeric core that encapsulates the drug and a lipid shell that surrounds it. nih.gov

For methylprednisolone (MePD), LPHNs have been developed to provide controlled and sustained release. mdpi.com The lipid layer acts as a physical barrier, modulating the drug's release from the polymeric core. mdpi.com Studies comparing LPHNs to purely polymeric nanoparticles have shown that the hybrid system exhibits a significantly slower drug release rate. mdpi.com This controlled release is attributed to the lipid shell, which slows down the diffusion of the drug. mdpi.com The combination of a polymer core and a lipid shell allows for high drug encapsulation efficiency and provides enhanced stability both in vitro and in vivo. mdpi.com This system leverages the advantages of both materials to create a more effective delivery vehicle. mdpi.comnih.gov In a novel approach, methylprednisolone itself has been used to substitute cholesterol in the lipid nanoparticle formulation, aiming to increase the drug's concentration at the injury site and enhance its therapeutic effect. nih.gov

Polymer-Based Controlled Release Systems

Polymer-based systems are extensively used to achieve controlled and targeted drug delivery. By selecting appropriate polymers, formulations can be designed to release this compound in response to specific physiological triggers, such as the pH of a particular environment within the body.

Colon-Targeted Delivery for Gastrointestinal Inflammation

Targeting methylprednisolone to the colon is a key strategy for treating inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. nih.govpharmaexcipients.com This approach maximizes the drug's local anti-inflammatory effects while minimizing systemic side effects. nih.govmdpi.com

One effective method involves a compression-coated tablet system. nih.govnih.gov This system consists of a core tablet containing methylprednisolone, which is then coated with a combination of polymers like chitosan (B1678972) and cellulose (B213188) acetate phthalate (B1215562). nih.govnih.gov The outer coating is designed to remain intact in the acidic environment of the stomach and the upper small intestine. As the tablet moves to the higher pH environment of the lower intestine and colon, the coating begins to dissolve, releasing the drug at the target site. mdpi.com An optimized formulation using 35% chitosan and 17.5% cellulose acetate phthalate demonstrated a lag time of 7 hours before drug release, with a total release of 86.3% in vitro. nih.gov In simulated media mimicking the conditions of the colon, the lag time was 7.5 hours with a 97.51% drug release, confirming the potential for effective site-specific delivery. nih.gov

Table 2: Performance of a Colon-Targeted Methylprednisolone Delivery System

ParameterIn Vitro ResultSimulated Media ResultReference
Lag Time7 hours7.5 hours nih.gov
Drug Release86.3% ± 6.1%97.51% ± 8.6% nih.gov
Polymer Composition35% Chitosan and 17.5% Cellulose Acetate Phthalate nih.gov

Inhalable Formulations for Pulmonary Delivery

Pulmonary delivery offers a non-invasive method for administering methylprednisolone directly to the lungs, which is beneficial for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govoup.com Inhalable formulations can achieve high local drug concentrations with reduced systemic exposure. clinicalgate.com

Dry powder inhalers (DPIs) are a common device for pulmonary drug delivery. oup.comclinicalgate.com Advanced DPI formulations for methylprednisolone involve encapsulating the drug in microparticles designed for optimal aerodynamic performance. mdpi.com One such approach uses lipid-polymer hybrid nanoparticles (LPHNPs) containing methylprednisolone, which are then embedded into larger spray-dried microparticulate matrices composed of excipients like mannitol (B672) and leucine. mdpi.com This formulation is designed to be aerosolized effectively by a DPI device, allowing the microparticles to be inhaled and deposited in the lungs. mdpi.com Upon deposition, the microparticles dissolve, releasing the LPHNPs which then provide controlled release of the methylprednisolone at the site of inflammation. mdpi.com The use of nanoparticles within the microparticle matrix can also improve peripheral lung deposition compared to larger, micronized drug particles alone. nih.gov

Biodegradable Matrices and Implants

Biodegradable matrices and implants provide a means for long-term, localized delivery of this compound. These systems are designed to release the drug over an extended period as the matrix itself gradually degrades and is absorbed by the body, eliminating the need for surgical removal. d-nb.infonih.gov

Polymeric implants have been developed for applications such as treating traumatic spinal cord injuries. ajol.info In one study, implants of methylprednisolone sodium succinate (B1194679) (MPSS) were prepared using biocompatible polymers like chitosan and sodium alginate through an ionotropic gelation method. ajol.info These solid matrix implants were evaluated for drug loading and in vitro release. In vivo studies in a rat model of spinal injury demonstrated that the MPSS-loaded implants led to good functional recovery. ajol.info The polymers used in these implants, such as polylactic acid (PLA) and polylactic-co-glycolic acid (PLGA), are well-established for their biocompatibility and predictable degradation rates, which can be tailored to control the drug release profile. tandfonline.com The manufacturing technique, such as compression or hot molding, can also significantly influence the degradation rate and the subsequent drug release kinetics. tandfonline.com

Emerging Research Frontiers and Novel Applications

Role in Cytokine Storm Management (e.g., Acute Respiratory Distress Syndrome)

The hyperinflammatory state known as a cytokine storm is a critical factor in the severity of conditions like Acute Respiratory Distress Syndrome (ARDS). accjournal.org Dysregulated inflammation is a cardinal feature of ARDS, an inflammatory injury to the lungs. nih.gov Methylprednisolone (B1676475) is utilized to suppress these overwhelming autoimmune and inflammatory responses. nih.gov Research indicates that the administration of methylprednisolone can lead to the downregulation of systemic inflammation, which is associated with significant improvements in both pulmonary and extrapulmonary organ dysfunction. nih.gov

In patients with ARDS, the body's inflammatory response can become dysregulated, leading to persistent elevation in circulating levels of inflammatory cytokines. medscape.com Studies have shown that prolonged administration of methylprednisolone in patients with unresolving ARDS can accelerate the resolution of this systemic inflammation. nih.gov Treatment with methylprednisolone has been associated with progressive and sustained reductions in key inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. nih.govmdpi.com

Clinical findings have demonstrated tangible benefits in ARDS patients treated with methylprednisolone. A meta-analysis of ten randomized controlled trials involving 692 ARDS patients found that methylprednisolone treatment was associated with a significant reduction in mortality rate and the duration of mechanical ventilation. nih.gov One study on COVID-19 ARDS patients showed a significantly lower 28-day all-cause mortality rate in the group receiving methylprednisolone compared to those receiving standard supportive care. nih.gov In that study, approximately 82% of patients treated with methylprednisolone survived, compared to 49% in the standard care group. nih.gov

The effect of methylprednisolone on improving oxygenation and reducing the severity of ARDS is a key area of investigation. In one cohort study, patients receiving methylprednisolone pulse therapy showed a statistically significant improvement in ARDS severity, with the proportion of patients with severe ARDS decreasing from 50% to 10%. accjournal.org

Clinical Outcomes of Methylprednisolone in ARDS
Study FocusPatient GroupKey FindingAssociated CytokinesReference
COVID-19 ARDS MortalityMechanically Ventilated Adults28-day mortality was significantly lower in the methylprednisolone group (18%) vs. standard care group (51%).General inflammatory pathways nih.gov
ARDS SeverityCritically Ill COVID-19 PatientsStatistically significant improvement in ARDS severity (severe cases dropped from 50% to 10%).Proinflammatory cytokines accjournal.org
Systemic InflammationUnresolving ARDS PatientsProgressive and sustained reductions in plasma inflammatory cytokines.TNF-alpha, IL-1beta, IL-6 nih.gov
Meta-Analysis of RCTsARDS PatientsSignificant reduction in mortality rate and duration of mechanical ventilation.Systemic inflammation markers nih.gov

Investigational Use in Specific Neurological Conditions (e.g., Multiple Sclerosis Relapse)

Methylprednisolone is a standard treatment for acute relapses in multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system. nih.govva.gov Its therapeutic effect is largely attributed to its ability to quickly reduce inflammation within the central nervous system by stabilizing the blood-brain barrier. withpower.com This helps to hasten recovery following an MS attack. va.gov

The mechanisms underlying the beneficial effects of methylprednisolone in MS relapses involve immediate and short-term impacts on the immune system. nih.gov Research using flow cytometry on peripheral blood samples from MS patients in acute relapse has revealed several immunological changes post-treatment. An immediate effect observed is a decrease in the percentage of CD4+ lymphocytes. nih.gov Furthermore, a more lasting effect on the production of IFN-γ and the expression of certain molecules on CD4+ cells was noted one month after treatment initiation. nih.gov However, these immunological changes were not detected six months after therapy, suggesting the effects are not long-lasting. nih.gov

Recent research has also focused on the optimal route of administration. High-dose intravenous methylprednisolone has traditionally been the first-line treatment for MS relapses. the-hospitalist.org However, a landmark French COPOUSEP trial demonstrated that high-dose oral methylprednisolone was noninferior to intravenous administration for improving disability after a relapse. va.govthe-hospitalist.org In this study, 81% of patients receiving oral therapy and 80% of those on IV therapy showed improvement, confirming the efficacy of the oral route which offers a simpler, less invasive, and more convenient option. va.govthe-hospitalist.org

The impact of treatment duration on clinical outcomes has also been investigated. One study compared the effects of 5, 7, or 10 consecutive days of intravenous methylprednisolone in patients with relapsing-remitting MS. The results showed that treatment for 7 or 10 days was not significantly different from a 5-day course in terms of clinical outcomes or changes in the levels of anti-inflammatory cytokine IL-10 and pro-inflammatory IL-12. nih.gov

Immunological and Clinical Effects of Methylprednisolone in MS Relapse
Aspect of ResearchKey FindingMechanism/ObservationReference
Immunological EffectsInduces immediate and short-term, but not long-lasting, effects on the immune system.Immediate decrease in CD4+ lymphocytes; short-term effects on IFN-γ production and cell surface molecule expression. nih.gov
Route of AdministrationOral methylprednisolone is noninferior to intravenous administration for improving disability.81% of oral group vs. 80% of IV group improved by at least one point on the disability score. va.govthe-hospitalist.org
Treatment DurationLonger treatment durations (7 or 10 days) provided no additional short-term clinical benefit over a 5-day course.No significant difference in changes to IL-10, IL-12 levels, or EDSS scores. nih.gov

Immunomodulatory Applications Beyond Classic Anti-inflammation

The actions of methylprednisolone extend beyond simple anti-inflammatory effects to more complex immunomodulation. nih.gov While classic immunosuppressive agents suppress the immune system broadly, the nuanced effects of glucocorticoids like methylprednisolone involve influencing specific cellular pathways and transcription factors that regulate immune responses. scitechnol.com

One area of research involves the compound's impact on the diametrically opposed functions of nuclear factor-kappaB (NF-κB) and the glucocorticoid receptor-alpha (GR-α) in regulating inflammation. nih.gov In patients with unresolving ARDS, prolonged methylprednisolone administration was found to significantly reduce NF-κB DNA-binding and the transcription of key pro-inflammatory cytokines in normal peripheral blood leukocytes. nih.gov This demonstrates a targeted molecular mechanism for resolving inflammation that goes beyond a generalized suppression of immune cells.

Future Directions in Glucocorticoid Receptor Isoform Research

The diverse biological effects of glucocorticoids like methylprednisolone are mediated through the glucocorticoid receptor (GR). researchgate.net A significant frontier in research is understanding how multiple isoforms of the GR, generated from a single gene through alternative RNA splicing and translation, contribute to this diversity of action. researchgate.netnih.gov The classical understanding of GR function is being challenged by the discovery of these isoforms, which can diversify the cellular response to glucocorticoids. nih.gov

The two primary isoforms resulting from alternative splicing are GR-α and GR-β. GR-α is considered the primary receptor responsible for mediating glucocorticoid actions, while GR-β may disrupt GR-α-mediated functions. researchgate.net The composition and proportion of individual isoforms expressed in specific cells could be a key mechanism for establishing cell-type-specific regulation of gene expression. researchgate.net

Future research is focused on elucidating the specific functions of these various GR isoforms and the role they play in disease states and in determining glucocorticoid sensitivity. nih.gov For instance, prolonged treatment with synthetic glucocorticoids like methylprednisolone has been shown to directly affect the steroidogenic pathway, presumably through a mechanism involving the activation of the glucocorticoid receptor. nih.gov A deeper understanding of how methylprednisolone interacts with different GR isoforms could explain variations in patient responses and potentially lead to the development of more targeted therapies that maximize therapeutic effects while minimizing adverse reactions. This research may also shed light on non-genomic effects of glucocorticoids, which are thought to be mediated by nonspecific interactions with cell membranes and may contribute to the immunosuppressive benefits seen at very high doses. nih.gov

Methodological Considerations in Methylprednisolone Acetate Academic Research

Study Design in Preclinical and Clinical Investigations (e.g., Randomized Clinical Trials)

The quality of evidence generated in methylprednisolone (B1676475) acetate (B1210297) research is fundamentally dependent on the quality of the study design. Both preclinical and clinical investigations employ various designs to answer specific research questions, with the randomized clinical trial (RCT) being a cornerstone for establishing efficacy in human subjects.

Preclinical Study Design: Before clinical application, methylprednisolone acetate is evaluated through preclinical studies, which are crucial for translation to clinical trials researchgate.net. These in vivo experiments, often involving animal models, are designed to investigate the compound's effects and distinguish them from other variables researchgate.net. Key elements of rigorous preclinical design include randomization, blinding, and control of experimental biases to enhance scientific rigor without stifling creativity researchgate.net. The goal is to generate high-quality data that can reliably inform the decision to proceed to human trials researchgate.net.

Clinical Study Design: In clinical research, the RCT is considered a high-level design for assessing the efficacy of interventions like this compound. A notable example is a randomized, placebo-controlled trial assessing the efficacy of local methylprednisolone injections for carpal tunnel syndrome (CTS) nih.gov. In this study, patients were randomly assigned to one of three groups: 80 mg of methylprednisolone, 40 mg of methylprednisolone, or a placebo nih.gov. The use of a placebo group allows researchers to differentiate the specific effects of the drug from non-specific effects. Furthermore, the trial was double-blinded, meaning neither the patients nor the treating surgeons knew which treatment was administered, which minimizes bias in outcome assessment nih.gov.

Another example is a pilot double-blind, placebo-controlled RCT that investigated methylprednisolone infusion in pediatric acute respiratory distress syndrome (PARDS) nih.gov. This study randomized 35 patients to either a steroid group or a placebo group to evaluate the feasibility of the therapy and measure clinically relevant outcomes nih.gov. Such pilot studies are essential for designing larger, more definitive trials nih.gov.

The table below summarizes the design elements of key clinical trials involving this compound.

Study FocusStudy DesignControl GroupBlindingKey Design Feature
Carpal Tunnel Syndrome nih.govRandomized Controlled TrialPlaceboDouble-BlindThree-arm trial comparing two different active doses against a placebo.
Pediatric ARDS nih.govPilot Randomized Controlled TrialPlaceboDouble-BlindDesigned to assess feasibility and clinical outcomes in a pediatric population.
Knee Osteoarthritis nih.govTherapeutic ReviewN/AN/AReview of research to evaluate clinical and procedural factors, including dose.

Outcome Measure Selection and Validation

The selection of appropriate and validated outcome measures is critical for accurately assessing the effects of this compound. An outcome measure is a tool used to assess the impact of an intervention. The choice of measure depends on the condition being studied and the specific research question.

In studies of inflammatory or pain-related conditions, outcome measures can be varied. For instance, in the CTS trial, the primary endpoints were the change in symptom severity scores at 10 weeks and the rate of surgery at one year nih.gov. The use of both a patient-reported outcome (symptom severity) and a clinical outcome (rate of surgery) provides a comprehensive assessment of treatment benefit nih.gov. Similarly, a study on knee osteoarthritis highlighted pain severity as a strong predictor of response to intra-articular this compound injections nih.gov.

In the context of pediatric ARDS, researchers measured physiological parameters such as PaO2/FIO2 ratios, PaCO2 values, and pH values, alongside clinical outcomes like the duration of mechanical ventilation and ICU stay nih.gov.

The validation of these outcome measures is crucial. For glucocorticoids more broadly, specific patient-reported outcome (PRO) questionnaires have been developed and validated to capture the impact of the therapy from the patient's perspective nih.govresearchgate.net. The "Steroid PRO" is a 15-item scale that was validated through a cross-sectional survey and statistical modeling to confirm its construct validity and reliability nih.govresearchgate.net. Using such validated instruments ensures that the data collected are meaningful and consistent across different patient populations and studies nih.gov. The process of validation often involves assessing parameters like linearity, precision, accuracy, and stability mdpi.com.

The table below presents examples of outcome measures used in this compound research.

Condition StudiedOutcome Measure CategorySpecific Outcome Measure
Carpal Tunnel Syndrome nih.govPatient-ReportedCTS Symptom Severity Score
Carpal Tunnel Syndrome nih.govClinical EventRate of surgery at 1 year
Pediatric ARDS nih.govPhysiologicalPaO2/FIO2 Ratio
Pediatric ARDS nih.govClinical DurationLength of mechanical ventilation
Rheumatic Diseases nih.govresearchgate.netPatient-ReportedSteroid PRO (measures social impact, appearance, psychological impact, etc.)
Knee Osteoarthritis nih.govPatient-ReportedPain Severity Score

Ethical Considerations in Research involving this compound

All research involving human participants is governed by fundamental ethical principles to protect their rights, safety, and well-being. These considerations are particularly relevant in clinical trials of drugs like this compound.

Informed Consent : This is a cornerstone of ethical research. Participants must be fully informed about the purpose of the study, the procedures involved, potential risks and benefits, and their right to withdraw at any time without penalty upenn.edusciepub.com. This ensures that participation is voluntary upenn.edu.

Beneficence and Non-maleficence : Researchers have an obligation to maximize potential benefits while minimizing potential harm idosr.org. In studies involving this compound, this involves carefully weighing the therapeutic potential against the known risks associated with corticosteroids. For example, in the pediatric ARDS trial, daily surveillance was performed for adverse effects nih.gov.

Use of Placebo : The inclusion of a placebo group, as seen in the CTS and pediatric ARDS trials, must be ethically justified nih.govnih.gov. It is generally considered acceptable when there is no standard, effective treatment to use as a comparison or when the condition is not life-threatening and withholding active treatment for the duration of the trial does not pose a significant risk.

Confidentiality and Privacy : Researchers must protect the personal health information of participants idosr.org. Data should be anonymized to maintain confidentiality throughout the study and in any subsequent publications.

Vulnerable Populations : When research involves vulnerable populations, such as children, additional safeguards are necessary sciepub.com. The pediatric ARDS study is an example where research was conducted in a pediatric population, requiring stringent ethical oversight to ensure the protection of the young participants nih.gov.

These ethical guidelines are enforced by Institutional Review Boards (IRBs) or ethics committees, which must review and approve a study's protocol before it can begin clinicaltrials.gov.

Q & A

Q. How should researchers address variability in cortisol suppression data during repeated epidural this compound administration?

  • Approach: In human trials, measure cortisol at baseline, pre-/post-injection (e.g., 1 hr), and at 1–4 weeks post-treatment. Use paired t-tests to analyze suppression (e.g., baseline: 11.21 µg% vs. post-injection: 1.76 µg%, p<0.05) and adjust for confounders like bupivacaine co-administration .

Q. What strategies mitigate contamination risks in multi-use this compound vials without compromising stability?

  • Solution: Implement single-dose vials with polyethylene glycol 3350 as a stabilizer. Validate sterility via USP <71> antimicrobial effectiveness testing and monitor fungal growth in accelerated stability studies .

Methodological Considerations

Q. How to optimize HPLC parameters for detecting this compound degradation products?

  • Optimization Steps:
  • Column: C18 reverse-phase (5 µm particle size).
  • Mobile Phase: Gradient of acetonitrile and water (pH 2.5 with phosphoric acid).
  • Flow Rate: 1.0 mL/min, detection at 254 nm .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in this compound studies?

  • Framework: Use mixed-effects models to account for repeated measures (e.g., cortisol levels over time). Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals .

Tables for Quick Reference

Table 1: Key Pharmacokinetic Parameters of this compound in Horses

MatrixCmax (µg/mL)Tmax (hr)Half-life (hr)
Synovial Fluid45.22472
Plasma1.826

Table 2: Cortisol Suppression in Humans After Epidural this compound

TimepointCortisol (µg%)
Baseline11.21 ± 6.38
Post-3rd Injection2.01 ± 1.33 (p<0.05)
4 Weeks Post7.45 ± 2.38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone Acetate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.